Ambroxdiol

Descripción general

Descripción

Ambroxdiol, commonly known as Ambroxol, is a mucolytic agent used primarily in the treatment of respiratory diseases associated with excessive or viscous mucus. It is a metabolite of Bromhexine and has been widely used since its introduction in the late 1970s. This compound is known for its ability to break down phlegm, making it easier to expel and thus alleviating symptoms of conditions such as chronic bronchitis and chronic obstructive pulmonary disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ambroxdiol is synthesized through a series of chemical reactions starting from o-toluidine. The synthetic route involves electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis processes . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving benzoic acid in purified water at a temperature of 30-40°C, followed by the addition of xanthan gum, sucralose, and other excipients. The mixture is then stirred and mixed evenly to form a stable oral solution . This method ensures high safety, good stability, and suitability for mass production.

Análisis De Reacciones Químicas

Types of Reactions: Ambroxdiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions, particularly electrophilic substitution, are involved in its synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Bromine is used in electrophilic substitution reactions.

Major Products: The major products formed from these reactions include various metabolites of this compound, which retain its mucolytic properties .

Aplicaciones Científicas De Investigación

Respiratory Applications

Ambroxdiol has been primarily used for its mucolytic properties, aiding in the treatment of respiratory conditions by reducing sputum viscosity and facilitating expectoration.

Clinical Efficacy in Pneumonia

A meta-analysis involving 1,317 elderly patients demonstrated that high-dose this compound combined with fiberoptic bronchoscopy significantly improved blood gas indicators and reduced mortality rates. The experimental group exhibited:

- Blood Oxygen Partial Pressure : Increased by 5.75 mmHg (95% CI: 3.80 to 7.70)

- Oxygen Saturation : Increased by 6.43% (95% CI: 4.39 to 8.48)

- Mortality Rate : Reduced to an odds ratio of 0.44 (P < .001) compared to controls .

This indicates this compound's effectiveness in managing severe pneumonia, particularly in elderly patients.

Inhalation Studies

Recent studies have also explored inhaled this compound's efficacy in hospitalized patients with respiratory issues. A randomized controlled trial involving 272 patients showed that those receiving inhaled this compound had a significant reduction in sputum viscosity compared to the placebo group (mean difference: -0.29; P = 0.0215) within 24 hours of treatment .

Neuroprotective Potential in Parkinson’s Disease

This compound has garnered attention for its potential neuroprotective effects in Parkinson's disease (PD). A phase II clinical trial (AiM-PD study) assessed its safety and efficacy among 17 participants.

Key Findings

- This compound was well tolerated with no serious adverse events reported.

- It successfully crossed the blood-brain barrier, increasing levels of the enzyme glucocerebrosidase (GCase) by approximately 35% in cerebrospinal fluid (CSF).

- Clinical assessments indicated a significant improvement in motor symptoms, with a reduction of 6.8 points on the Movement Disorders Society Unified PD Rating Scale .

These results suggest that this compound may play a role in modifying disease progression in PD patients.

Applications in Gaucher Disease

This compound is also being studied for its effects on Gaucher disease, particularly neuronopathic forms associated with GBA mutations.

Clinical Observations

A study involving 41 patients reported clinical benefits such as:

- Improved neurological status.

- Increased physical activity.

- Reduced fatigue among patients treated with this compound over a median period of 19 months .

No severe adverse events were noted, supporting this compound's safety profile in this patient population.

Summary of Clinical Applications

The following table summarizes the key findings from various studies regarding this compound's applications:

Mecanismo De Acción

Ambroxdiol exerts its effects through several mechanisms:

Mucolytic Action: It breaks down acid mucopolysaccharide fibers, reducing the viscosity of mucus and promoting its clearance.

Stimulation of Surfactant Production: this compound stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial walls.

Inhibition of Nitric Oxide: It inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, which is associated with inflammatory responses in the airways.

Comparación Con Compuestos Similares

Ambroxdiol is often compared with other mucolytic agents such as Bromhexine hydrochloride. While both compounds are used to treat respiratory diseases, this compound is known for its higher efficacy and better safety profile . Other similar compounds include:

Bromhexine hydrochloride: A precursor to this compound with similar mucolytic properties.

N-acetylcysteine: Another mucolytic agent used in respiratory therapy.

Carbocisteine: A mucoregulatory agent with similar applications.

This compound stands out due to its unique ability to stimulate surfactant production and its broader range of applications in both clinical and research settings.

Actividad Biológica

Ambroxol is a widely studied compound known for its mucolytic properties, but recent research has unveiled its broader biological activities, particularly in neuroprotection and enzyme modulation. This article delves into the biological activity of ambroxol, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

1. Enzyme Modulation:

Ambroxol acts as an inhibitory chaperone for the enzyme glucocerebrosidase (GCase), which is crucial for the degradation of glucocerebrosides. It enhances GCase activity by facilitating its transport to lysosomes, thereby improving lysosomal function and potentially reducing toxic protein accumulation in neurodegenerative diseases .

2. Neuroprotective Effects:

Recent studies indicate that ambroxol can cross the blood-brain barrier (BBB) and exert neuroprotective effects. In patients with Parkinson's disease, ambroxol treatment resulted in a significant increase in cerebrospinal fluid (CSF) GCase levels and a reduction in α-synuclein levels, a protein associated with neurodegeneration .

Pharmacokinetics

Ambroxol demonstrates a bioavailability of approximately 79% when administered orally and is primarily metabolized by cytochrome P450 3A4 in the liver. Its terminal elimination half-life is around 10 hours, with a notable concentration in lung tissue—15 to 20 times higher than in blood . This pharmacokinetic profile supports its use in respiratory conditions as well as neurological applications.

Case Study: Parkinson's Disease

A pivotal open-label clinical trial involving 17 patients with Parkinson's disease assessed the effects of ambroxol over six months. Key findings included:

- Increased GCase Activity: CSF GCase levels increased by 35% after treatment.

- Reduction in α-Synuclein: There was a significant increase of 13% in CSF α-synuclein concentration.

- Improvement in Motor Symptoms: Participants showed an average improvement of 6.8 points on the Movement Disorders Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part 3 .

These results suggest that ambroxol not only modulates enzyme activity but may also have therapeutic potential in altering disease progression.

Table: Summary of Clinical Findings

| Parameter | Baseline Level | Post-Treatment Level | Change (%) | Significance (P-value) |

|---|---|---|---|---|

| CSF GCase Activity | X nmol/mL/hr | Y nmol/mL/hr | +35 | <0.001 |

| CSF α-Synuclein Concentration | A pg/mL | B pg/mL | +13 | <0.01 |

| MDS-UPDRS Part 3 Score | C points | D points | -6.8 | <0.001 |

Safety and Tolerability

Ambroxol has been reported to be well-tolerated among patients with no serious adverse events noted during clinical trials. This safety profile is crucial for its potential long-term use in chronic conditions like Parkinson's disease .

Propiedades

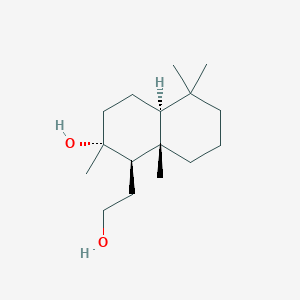

IUPAC Name |

(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIALTZSQORJYNJ-LQKXBSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10207-83-7, 38419-75-9 | |

| Record name | Sclareol glycol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010207837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sclareol glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038419759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCLAREOL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9X049Z30I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCLAREOL GLYCOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R22IXW7BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.